molecular formula C22H27N7O3S B2368779 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-43-8

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2368779
CAS No.: 501352-43-8
M. Wt: 469.56
InChI Key: JXZNWHOSLRWBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-dione derivative features a benzo[d]oxazol-2-ylthioethyl group at position 7, a 4-ethylpiperazine substituent at position 8, and methyl groups at positions 1 and 3.

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3S/c1-4-27-9-11-28(12-10-27)20-24-18-17(19(30)26(3)22(31)25(18)2)29(20)13-14-33-21-23-15-7-5-6-8-16(15)32-21/h5-8H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZNWHOSLRWBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine and benzo[d]oxazole. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as a therapeutic agent against neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{19}H_{24}N_{4}O_{2}S
  • IUPAC Name : this compound

Research indicates that the compound exhibits its biological activity primarily through the modulation of key signaling pathways involved in cell survival and apoptosis. The following mechanisms have been identified:

  • Inhibition of Acetylcholinesterase (AChE) : Similar to other benzo[d]oxazole derivatives, this compound has been shown to inhibit AChE activity, which is crucial for increasing acetylcholine levels in the brain and enhancing cognitive functions .
  • Neuroprotection : In vitro studies demonstrate that the compound protects neuronal cells from β-amyloid-induced toxicity. It reduces apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
  • Inhibition of β-site APP-cleaving enzyme 1 (BACE1) : The compound also inhibits BACE1 expression, which is significant in reducing amyloid plaque formation in Alzheimer's pathology .

Biological Activity Data

The following table summarizes the biological activities observed with this compound and related derivatives:

Activity Effect Reference
AChE InhibitionSignificant inhibition observed
NeuroprotectionReduced apoptosis in PC12 cells
BACE1 InhibitionDecreased expression
Modulation of NF-kB pathwayReduced p-NF-kB levels

Case Studies

Case Study 1: Neuroprotective Effects
In a study involving PC12 cells treated with β-amyloid peptides, the compound demonstrated significant neuroprotective effects by reducing cell death and modulating apoptotic pathways. The results indicated that treatment with the compound led to a decrease in Bax expression and an increase in Bcl-2 expression, confirming its potential as a neuroprotective agent .

Case Study 2: Cognitive Enhancement
Another study highlighted the cognitive enhancement potential of this compound through AChE inhibition. The results suggested that similar compounds have been effective in improving memory retention in animal models, which could be extrapolated to human applications .

Comparison with Similar Compounds

Key Observations:

Position 7 Substituents: The target compound’s benzo[d]oxazol-2-ylthioethyl group differs from ’s benzoimidazol-2-ylthioethyl by replacing NH in imidazole with O in oxazole.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.